molecular formula C10H17N3O B13545686 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one

Cat. No.: B13545686
M. Wt: 195.26 g/mol
InChI Key: RCWVLNIYGOTHCB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one is a synthetic organic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-(dimethylamino)propylamine.

    Nucleophilic Substitution: 2-chloropyridine undergoes nucleophilic substitution with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridine ring. This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The amino group and the dimethylamino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions and studies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, affecting the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(dimethylamino)propylpyridine
  • 5-Amino-1-(3-(methylamino)propyl)pyridin-2(1h)-one
  • 5-Amino-1-(3-(ethylamino)propyl)pyridin-2(1h)-one

Uniqueness

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-amino-1-[3-(dimethylamino)propyl]pyridin-2-one

InChI

InChI=1S/C10H17N3O/c1-12(2)6-3-7-13-8-9(11)4-5-10(13)14/h4-5,8H,3,6-7,11H2,1-2H3

InChI Key

RCWVLNIYGOTHCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=C(C=CC1=O)N

Origin of Product

United States

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